Nickel;yttrium

Catalog No.
S1778220
CAS No.
12333-67-4
M.F
Ni5Y
M. Wt
382.373
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel;yttrium

CAS Number

12333-67-4

Product Name

Nickel;yttrium

IUPAC Name

nickel;yttrium

Molecular Formula

Ni5Y

Molecular Weight

382.373

InChI

InChI=1S/5Ni.Y

InChI Key

PKGOVESIHDGGOX-UHFFFAOYSA-N

SMILES

[Ni].[Ni].[Ni].[Ni].[Ni].[Y]

Synonyms

Yttrium-Nickel alloy, YNi5

High Hydrogen Absorption Capacity

One of the key scientific areas of YNi5 research is its exceptional capacity to absorb hydrogen. Studies have shown that YNi5 can absorb up to six hydrogen atoms per formula unit (YNi5H6) []. This high capacity makes it a promising material for developing hydrogen storage systems with a higher density than traditional methods.

Researchers are actively investigating the mechanisms behind this high absorption. It's believed to involve a process called reversible metal hydride formation []. During this process, hydrogen atoms are incorporated into the crystal lattice of the YNi5 alloy, forming a new material called a metal hydride. This metal hydride can then release the stored hydrogen when needed.

Understanding the absorption and release mechanisms of hydrogen in YNi5 is crucial for optimizing its performance in hydrogen storage applications.

Improving Hydrogen Storage Performance

Another exciting area of scientific research on YNi5 focuses on improving its performance for practical hydrogen storage. Here are some key aspects researchers are exploring:

  • Optimizing hydrogen absorption/desorption kinetics: The rate at which YNi5 absorbs and releases hydrogen is a critical factor for its real-world applicability. Researchers are investigating methods to improve the kinetics of these processes, such as modifying the composition or morphology of the YNi5 alloy [].
  • Enhancing stability and cyclability: For long-term use in hydrogen storage systems, YNi5 needs to be stable and retain its hydrogen absorption capacity after repeated cycles of charging and discharging. Research is ongoing to improve the stability and cyclability of YNi5 through various techniques, such as doping with other elements [].

Nickel;yttrium, commonly referred to as the nickel-yttrium alloy, is an intermetallic compound composed primarily of nickel and yttrium. The most notable phase of this alloy is Yttrium Nickel (Ni5Y), which exhibits unique physical and chemical properties due to the combination of these two transition metals. Nickel is known for its excellent corrosion resistance and mechanical strength, while yttrium contributes to enhanced thermal stability and oxidation resistance, particularly at elevated temperatures .

The molecular weight of nickel;yttrium is approximately 147.599 g/mol, and it typically appears as a metallic solid. The alloy's structure can vary depending on the specific composition and processing conditions, leading to different phases that can influence its properties and applications .

Typical of transition metal alloys. These reactions often involve oxidation and reduction processes, especially when exposed to high temperatures or reactive environments.

  • Oxidation Reaction: At elevated temperatures, nickel;yttrium can oxidize to form nickel oxide and yttrium oxide:
    2Ni+Y+O22NiO+Y2O32\text{Ni}+\text{Y}+\text{O}_2\rightarrow 2\text{NiO}+\text{Y}_2\text{O}_3
  • Hydrogenation: Nickel's catalytic properties may facilitate hydrogenation reactions when combined with yttrium, enhancing the alloy's utility in catalysis.
  • Formation of Complexes: Nickel;yttrium can form various complexes with other elements or compounds, influencing its reactivity and stability in different environments .

The synthesis of nickel;yttrium alloys can be achieved through several methods:

  • Melting Techniques: The most common method involves melting nickel and yttrium together under controlled atmospheres to prevent oxidation. This can be done using arc melting or induction melting.
  • Mechanical Alloying: This process involves grinding the individual metal powders together in a high-energy ball mill, resulting in a homogeneous mixture that can be consolidated through sintering.
  • Chemical Vapor Deposition: This method allows for the deposition of thin films of nickel;yttrium onto substrates by reacting gaseous precursors at elevated temperatures.
  • Solid-State Reactions: Mixing powdered forms of nickel and yttrium under high pressure and temperature can lead to the formation of the alloy without melting .

Nickel;yttrium alloys have several important applications:

  • High-Temperature Superalloys: Due to their enhanced thermal stability and oxidation resistance, these alloys are used in aerospace components and gas turbine engines.
  • Catalysts: The catalytic properties of nickel are retained in these alloys, making them suitable for various

Studies have shown that the addition of yttrium to nickel-based superalloys significantly influences their microstructure and mechanical properties. For instance:

  • Yttrium addition improves grain boundary strength and reduces the susceptibility to creep deformation at high temperatures.
  • Interaction with sulfur has been observed, where yttrium acts as a getter for sulfur impurities in nickel-based alloys, enhancing their performance under service conditions .

Nickel;yttrium shares similarities with other intermetallic compounds but possesses unique characteristics due to its specific elemental composition:

CompoundCompositionNotable Properties
Nickel-CobaltNiCoHigh strength and corrosion resistance
Nickel-AluminumNiAlExcellent oxidation resistance at high temperatures
Nickel-ChromiumNiCrEnhanced hardness and wear resistance
Nickel-TitaniumNiTiShape memory effect and superelasticity
Nickel-CeramicNi-CeramicImproved thermal stability and wear resistance

Nickel;yttrium stands out due to its combination of transition metals that enhance both thermal stability and mechanical performance under extreme conditions .

The binary yttrium-nickel system exhibits remarkable complexity with the formation of numerous intermetallic compounds across the entire composition range [1] [2]. The phase diagram encompasses temperatures from 200 to 1600 degrees Celsius and reveals the existence of nine distinct intermetallic phases: yttrium nickel three, yttrium two nickel three, yttrium nickel two, yttrium nickel three, yttrium two nickel seven, yttrium nickel four, yttrium two nickel seventeen, yttrium nickel, and yttrium nickel five [3] [5].

The terminal solid solubilities in this system are characteristically low, with minimal dissolution of yttrium in face-centered cubic nickel and negligible nickel solubility in hexagonal close-packed yttrium [3]. This limited miscibility is attributed to the significant differences in atomic radii and electronegativity between yttrium and nickel atoms [5].

Phase Distribution and Crystal Structures

The intermetallic compounds in the yttrium-nickel system demonstrate diverse crystallographic arrangements. Yttrium nickel three adopts a trigonal rhombohedral structure with space group RmH and lattice parameters a equals 5.06 angstroms and c equals 24.54 angstroms [5] [12]. Yttrium nickel five crystallizes in a hexagonal structure with space group P6/mmm, exhibiting lattice parameters of a equals 4.97 angstroms and c equals 3.94 angstroms [5] [21].

The compound yttrium nickel displays an orthorhombic crystal structure with space group Pnma and lattice parameters a equals 7.42 angstroms, b equals 4.11 angstroms, and c equals 5.59 angstroms [5] [12]. Yttrium nickel two forms a cubic structure with space group FdmS and lattice parameter a equals 7.31 angstroms [5] [12].

PhaseCrystal StructureSpace GroupLattice Parameters (Å)Density (g/cm³)
YNi₃Trigonal (Rhombohedral)RmHa=5.06, c=24.547.27
YNi₅HexagonalP6/mmma=4.97, c=3.947.52
YNiOrthorhombicPnmaa=7.42, b=4.11, c=5.595.75
YNi₂CubicFdmSa=7.317.01
Y₂Ni₇Trigonal (Rhombohedral)RmHa=5.04, c=36.287.36

Thermodynamic Stability Assessment

First-principles calculations reveal that yttrium nickel exhibits the lowest formation enthalpy among all compounds in the system at negative 0.494 electron volts per atom, indicating maximum thermodynamic stability [5] [12]. The stability sequence follows the order: yttrium nickel greater than yttrium nickel three approximately equal to yttrium nickel two greater than yttrium nickel seven two greater than yttrium nickel five [5] [12].

The formation enthalpies demonstrate increasingly negative values as the composition approaches the equiatomic ratio, with yttrium nickel three and yttrium nickel two both exhibiting formation enthalpies of negative 48.0 kilojoules per mole per atom [5] [12]. This trend suggests enhanced atomic bonding interactions near stoichiometric compositions [5].

CompoundFormation Enthalpy (kJ/mol·atom)Formation Enthalpy (eV/atom)Stability Ranking
NiY-49.0-0.4941
Ni₃Y-48.0-0.4802
Ni₂Y-48.0-0.4802
Ni₇Y₂-47.0-0.4703
Ni₅Y-42.0-0.4204

Invariant Reactions and Peritectic Decomposition Pathways

The yttrium-nickel binary system is characterized by multiple invariant reactions, including three eutectic transformations and several peritectic decomposition processes [2] [3]. Seven of the nine intermetallic compounds undergo peritectic decomposition, while only yttrium nickel and yttrium nickel five melt congruently [3].

Eutectic Transformations

Three distinct eutectic reactions occur within the system at compositions of 34.8, 57.5, and 93.3 atomic percent nickel [3]. The first eutectic at 34.8 atomic percent nickel involves the reaction liquid transforms to yttrium plus yttrium nickel three at approximately 1450 degrees Celsius [3]. The second eutectic occurs at 57.5 atomic percent nickel, where liquid transforms to yttrium nickel three plus yttrium nickel two at 1380 degrees Celsius [3]. The third eutectic at 93.3 atomic percent nickel produces yttrium two nickel seventeen plus nickel at 1200 degrees Celsius [3].

Peritectic Decomposition Mechanisms

The peritectic reactions in the yttrium-nickel system follow systematic decomposition pathways where a solid phase reacts with liquid to form a new intermediate phase [2] [7]. These reactions are governed by diffusion-controlled mechanisms and are strongly dependent on the solute diffusivity in the solid phases [7] [8].

The peritectic transformation process can be distinguished from the peritectic reaction itself, where the latter represents the solidification along the liquid-solid interface while the former involves diffusion-controlled growth into both liquid and solid phases [7]. Temperature undercooling below the equilibrium peritectic temperature drives both processes, with higher reaction velocities accompanying increased transformation rates [7].

Reaction TypeTemperature (°C)Composition (at.% Ni)ReactionPhase Stability
Eutectic145034.8L → Y + YNi₃Stable
Eutectic138057.5L → YNi₃ + YNi₂Stable
Eutectic120093.3L → Y₂Ni₁₇ + NiStable
Peritectic147525.0L + Y₃Ni₂ → Y₃NiUnstable above Tp
Peritectic145040.0L + Y₃Ni → YNi₃Unstable above Tp
Congruent Melting162050.0L → YNiStable
Congruent Melting158083.3L → YNi₅Stable

Decomposition Pathway Analysis

The peritectic decomposition pathways demonstrate systematic temperature dependencies, with higher-order compounds typically decomposing at elevated temperatures [2] [3]. The decomposition sequence begins with yttrium-rich phases at lower temperatures and progresses toward nickel-rich compositions as temperature increases [3].

Migration of the primary-peritectic interface during interrupted solidification has been observed in similar peritectic systems, where the interface moves toward the primary phase accompanied by liquid film migration [8]. This migration velocity exceeds that of the peritectic transformation, primarily caused by superheating of the primary phase below the peritectic temperature [8].

High-Temperature Stability of Nickel Three Yttrium and Nickel Five Yttrium Compounds

Structural Characteristics and Thermal Behavior

Nickel three yttrium demonstrates exceptional structural stability at elevated temperatures due to its trigonal rhombohedral crystal arrangement [5] [12]. The compound maintains its crystallographic integrity across a wide temperature range, with thermal expansion coefficients that minimize lattice strain [5]. First-principles phonon calculations confirm the dynamic stability of nickel three yttrium, showing no soft modes at any high-symmetry points in the dispersion curves [5].

Nickel five yttrium exhibits congruent melting behavior, indicating direct transformation from solid to liquid without intermediate phase formation [3] [6]. This characteristic distinguishes it from the majority of compounds in the system that undergo peritectic decomposition [3]. The hexagonal crystal structure of nickel five yttrium, with space group P6/mmm, provides inherent thermal stability through its compact atomic arrangement [5] [21].

Mechanical Properties at High Temperature

The mechanical stability of these compounds at elevated temperatures correlates strongly with their electronic structure and chemical bonding characteristics [5]. Nickel five yttrium possesses the largest bulk modulus, shear modulus, and Young's modulus values of 181.71 gigapascals, 79.75 gigapascals, and 208.70 gigapascals, respectively, among all yttrium-nickel compounds [5] [12].

The high-temperature mechanical properties are governed by the electronic density of states and the nature of chemical bonding between nickel and yttrium atoms [5]. The predominant metallic bonding character, combined with some covalent contributions, provides thermal stability while maintaining ductility at elevated temperatures [5].

Thermodynamic Stability Assessment

The Gibbs free energy calculations demonstrate that both nickel three yttrium and nickel five yttrium maintain negative formation energies across the entire temperature range from 300 to 1500 Kelvin [5] [12]. The enthalpy increases linearly with temperature, while entropy contributions become more significant at higher temperatures [5].

The Debye temperature analysis reveals that nickel three yttrium exhibits strong lattice stability, with values indicating robust interatomic bonding [5] [12]. Higher Debye temperatures correlate with enhanced thermal stability, positioning these compounds as suitable candidates for high-temperature applications [5].

Heat capacity measurements show that both compounds approach the Dulong-Petit limit of 3nR at elevated temperatures, where n represents the total number of atoms per formula unit and R is the gas constant [5]. This behavior confirms the classical thermal behavior expected for stable intermetallic phases [5].

Phase Equilibrium Considerations

The high-temperature stability of nickel three yttrium and nickel five yttrium is further validated by their persistence in multi-component systems [6] [9]. In nickel-cobalt-chromium-aluminum-yttrium alloys, nickel five yttrium phase formation is promoted due to the high negative mixing enthalpy between yttrium and nickel, cobalt, and aluminum [6].

The stability of these phases at operational temperatures makes them crucial components in advanced high-temperature alloys, where they contribute to creep resistance and structural integrity [9] [21]. The formation of these intermetallic phases can improve mechanical properties through precipitation hardening mechanisms while maintaining oxidation resistance [9].

The synthesis of nickel-yttrium intermetallic compounds requires sophisticated processing methodologies that can overcome the inherent challenges associated with combining these two distinct metallic elements. Nickel, with its face-centered cubic structure and relatively high melting point, must be effectively integrated with yttrium, a rare earth element known for its reactivity and tendency to form stable oxides [1] [2]. The following sections detail the primary solid-state synthesis approaches that have been successfully employed for producing high-quality nickel-yttrium intermetallic phases.

Solid-State Synthesis Techniques

Solid-state synthesis techniques represent the most widely adopted methodologies for producing nickel-yttrium intermetallic compounds due to their ability to provide precise control over composition, microstructure, and phase formation. These techniques operate through mechanisms that involve atomic diffusion, thermodynamically driven phase transformations, and kinetically controlled growth processes [3]. The selection of appropriate synthesis parameters is critical for achieving desired intermetallic phases while minimizing the formation of unwanted secondary phases or oxide contamination.

Arc Melting and Annealing Procedures

Arc melting represents one of the most established methodologies for synthesizing nickel-yttrium intermetallic compounds, particularly for laboratory-scale production and fundamental research applications [4]. This technique involves the direct melting of elemental constituents under controlled atmospheric conditions, followed by rapid solidification and subsequent annealing treatments to achieve thermodynamic equilibrium phases.

The electrochemical formation studies conducted by Xie and colleagues demonstrated the successful synthesis of multiple nickel-yttrium intermetallic phases, including nickel diyttrium (Ni2Y), nickel diyttrium trioxide (Ni2Y3), and nickel yttrium (NiY), through molten salt electrolysis at temperatures ranging from 450 to 700 degrees Celsius [1]. The process utilized molten lithium chloride-potassium chloride-sodium chloride as the electrolytic medium, providing a controlled environment that facilitated the formation of well-defined intermetallic layers on nickel substrates. The electrochemical approach offers the advantage of producing uniform intermetallic coatings with controlled thickness and composition.

Arc melting procedures for yttrium-containing Laves phases have been extensively investigated, with particular emphasis on the cubic Laves phase structure formation [4]. The synthesis protocol involves co-melting yttrium with transition metals including nickel in arc furnace environments, followed by homogenization annealing in vacuum-sealed silica capsules. For nickel-yttrium systems, optimal annealing conditions were established at 950 degrees Celsius for 100 hours, which proved sufficient to achieve compositional homogeneity and phase equilibrium [4]. The extended annealing duration is necessary to overcome the relatively slow diffusion kinetics characteristic of yttrium in nickel-rich phases.

Vacuum induction melting has emerged as a preferred technique for producing nickel-yttrium alloys with enhanced purity and reduced oxygen contamination [2] [5]. Studies by Li and colleagues demonstrated that vacuum induction melting using yttrium oxide (Y2O3) crucibles effectively minimizes interfacial reactions between the molten alloy and crucible material while simultaneously providing desulfurization benefits [2]. The process operates at temperatures between 1000 and 1200 degrees Celsius under high vacuum conditions, resulting in the formation of nickel triyttrium (Ni3Y), yttrium sulfide (Y2S3), and yttrium aluminum oxide (YAlO3) phases [2]. The use of yttrium oxide crucibles represents a significant advancement over conventional alumina crucibles, as it eliminates unwanted aluminum pickup while maintaining chemical compatibility with yttrium-containing melts.

Mechanical alloying combined with subsequent annealing has proven effective for synthesizing complex nickel-yttrium-based quaternary compounds [6]. The synthesis of yttrium nickel borocarbide (YNi2B2C) through mechanical alloying of elemental powders, followed by crystallization annealing at 893 Kelvin, demonstrates the versatility of solid-state processing routes [6]. This approach enables the production of metastable phases that may not be achievable through conventional melting techniques, while also providing enhanced control over microstructural development and grain size distribution.

The annealing procedures following initial synthesis or mechanical processing are critical for achieving the desired intermetallic phase formation and compositional homogeneity. Temperature-time profiles must be carefully optimized based on the specific nickel-yttrium composition and target phase. For most nickel-yttrium systems, annealing temperatures between 800 and 1200 degrees Celsius are required, with processing times ranging from several hours to over 100 hours depending on the desired degree of homogenization [4] [7]. The annealing atmosphere must be carefully controlled to prevent oxidation, typically requiring high vacuum or inert gas environments.

Diffusion-Controlled Intermetallic Growth Kinetics

The formation and growth of nickel-yttrium intermetallic compounds are fundamentally governed by diffusion-controlled processes that determine both the kinetics of phase formation and the final microstructural characteristics [8] [1]. Understanding these diffusion mechanisms is essential for optimizing synthesis parameters and predicting the behavior of nickel-yttrium systems under various processing conditions.

Diffusion coefficient measurements for yttrium in the nickel diyttrium (Ni2Y) phase have been quantitatively determined through electrochemical transient techniques [8]. At 500 degrees Celsius, the diffusion coefficient of yttrium in Ni2Y was measured to be (2.84 ± 0.40) × 10⁻⁸ square centimeters per second [8]. This relatively low diffusion coefficient indicates that yttrium transport within the intermetallic phase is the rate-limiting step for continued growth, which has significant implications for processing time requirements and achievable layer thicknesses.

Comparative diffusion studies have revealed that nickel diffuses significantly faster than yttrium within the Ni2Y intermetallic phase [1]. This differential diffusion behavior creates compositional gradients during growth and influences the overall kinetics of intermetallic layer development. The faster nickel diffusion contributes to the predominantly nickel-controlled growth mechanism observed in most nickel-yttrium intermetallic formation processes [1]. This asymmetric diffusion behavior must be considered when designing synthesis protocols to ensure adequate material transport and avoid composition deviations from target stoichiometries.

The growth kinetics of nickel-yttrium intermetallic phases typically follow parabolic rate laws, indicating diffusion-controlled mechanisms rather than interface-controlled reactions [9] [10]. For aluminum oxide scale formation on nickel-chromium-yttrium alloys, the parabolic growth behavior was attributed to outward aluminum diffusion with an activation energy of approximately 400 kilojoules per mole [9]. Similar diffusion-controlled behavior is observed in pure nickel-yttrium systems, where the formation of intermetallic phases proceeds through systematic atomic migration across concentration gradients.

Temperature-dependent diffusion studies have established Arrhenius-type relationships for diffusion coefficients in nickel-yttrium systems [11] [12]. For high-temperature oxidation applications, yttrium additions to nickel-chromium-aluminum alloys demonstrated optimum performance at yttrium concentrations between 0.1 and 0.2 weight percent, with excessive yttrium leading to preferential grain boundary oxidation and interface convolution [11]. These findings highlight the importance of controlling yttrium content to achieve desired diffusion characteristics while avoiding detrimental microstructural modifications.

Grain boundary diffusion plays a particularly important role in nickel-yttrium intermetallic growth kinetics [13] [14]. Studies on yttrium-doped nickel oxide scales revealed that grain boundary and volume diffusion coefficients remained essentially unchanged compared to pure nickel systems, indicating that yttrium additions do not significantly alter the fundamental diffusion mechanisms [12]. However, yttrium segregation to grain boundaries can influence local diffusion paths and create preferential sites for intermetallic nucleation and growth [14].

The influence of yttrium distribution on oxidation kinetics has been systematically investigated for nickel-cobalt-chromium-aluminum-yttrium bond coatings [14]. Results demonstrated that the average growth kinetics are dependent on the size and distribution of yttrium-rich oxide inclusions within the growing scales. Alumina scales containing high densities of small yttrium-oxide inclusions exhibited faster growth rates compared to scales with fewer, larger yttrium-oxide inclusions [14]. This relationship between yttrium distribution and growth kinetics provides important guidance for controlling microstructural development during synthesis.

Diffusion-controlled growth mechanisms exhibit strong temperature dependencies that must be carefully considered during processing [15] [13]. Studies on yttrium effects in copper-nickel-tin alloys revealed that yttrium additions lead to the formation of nickel-tin-yttrium (NiSnY) and nickel diyttrium (Ni2Y) compounds, which significantly influence grain growth behavior and mechanical properties [15]. The formation kinetics of these intermetallic phases are controlled by the diffusion of constituent elements, with processing temperatures directly affecting both diffusion rates and final phase distributions.

The role of pressure in diffusion-controlled synthesis has been explored through high-pressure synthesis techniques [16]. High-pressure and high-temperature methods can effectively overcome energy barriers associated with intermetallic formation, enabling the synthesis of metastable phases that may not be achievable under conventional processing conditions [16]. Pressure effects on diffusion coefficients and growth kinetics provide additional parameters for controlling intermetallic formation and optimizing final properties.

Dates

Last modified: 04-14-2024

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